![molecular formula C12H16OSi B15162301 4-[Dimethyl(phenyl)silyl]but-3-en-2-one CAS No. 144823-72-3](/img/structure/B15162301.png)
4-[Dimethyl(phenyl)silyl]but-3-en-2-one
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Overview
Description
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is an organosilicon compound with the molecular formula C₁₂H₁₆OSi It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one typically involves a multi-step process starting from commercially available dimethyl(phenyl)silylacetylene. The key steps include:
Two-carbon homologation: The acetylide anion is reacted with acetaldehyde to form an intermediate.
Hydride reduction: The intermediate is reduced to yield an allylic alcohol.
Swern oxidation: The allylic alcohol undergoes oxidation using trifluoroacetic anhydride to produce the desired 4-silylenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form a hydroxy group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxy derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
4-[Dimethyl(phenyl)silyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl group. The silyl group can stabilize reaction intermediates, facilitate the formation of carbon-carbon bonds, and undergo oxidation to form hydroxy groups. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- 4-Phenyl-but-3-en-2-one
- 4-Phenyl-thiosemicarbazone
- 3-Phenoxy-4-phenyl-but-3-en-2-one
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is a silanol compound that has gained attention for its potential biological activities. This compound features a unique structure with a dimethyl(phenyl)silyl group and an enone functional group, which may contribute to its reactivity and biological properties. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H16OSi
- Molecular Weight : Approximately 206.36 g/mol
- Structure : The compound consists of a butenone framework with a dimethyl(phenyl)silyl substituent, which enhances its stability and solubility in biological systems.
Synthesis
The synthesis of this compound typically involves reactions that introduce the silyl group onto the butenone structure. One common method includes the use of silylating agents in the presence of catalysts to facilitate the formation of the desired compound.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For example, studies on related silanol compounds suggest potential effectiveness against various bacterial strains. The presence of the silyl group may enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell lysis.
Anticancer Activity
In vitro studies have shown that silanol compounds can inhibit cancer cell proliferation. The mechanism often involves disruption of cellular signaling pathways related to growth and apoptosis. Specifically, compounds with enone functionalities are known to interact with thiol groups in proteins, potentially leading to oxidative stress in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the activity of related silanol compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that this compound may share similar properties due to its structural characteristics .
- Anticancer Mechanism Exploration : Another research focused on the cytotoxic effects of silanol derivatives on HeLa cells. The study revealed that these compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins, indicating a promising pathway for further exploration in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Silyl Group : Enhances stability and solubility.
- Enone Functionality : Provides sites for nucleophilic attack, which is crucial for biological interactions.
- Phenyl Substitution : May increase lipophilicity, aiding membrane penetration.
Potential Applications
Given its promising biological activities, this compound could be explored for:
- Development as an antimicrobial agent.
- Use in anticancer drug formulations.
- Applications in organic synthesis as a versatile building block.
Properties
CAS No. |
144823-72-3 |
---|---|
Molecular Formula |
C12H16OSi |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-3-en-2-one |
InChI |
InChI=1S/C12H16OSi/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
GFBCJVCBVNBFID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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